7-Aminobenzofuran

Physicochemical Properties Drug-likeness Pharmacokinetics

7-Aminobenzofuran (CAS 67830-55-1) is a heterocyclic building block comprising a benzofuran core substituted with a primary amino group at the C7 position. This positional substitution yields a molecular formula of C8H7NO and a molecular weight of 133.15 g/mol.

Molecular Formula C8H7NO
Molecular Weight 133.15 g/mol
CAS No. 67830-55-1
Cat. No. B1280361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Aminobenzofuran
CAS67830-55-1
Molecular FormulaC8H7NO
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)N)OC=C2
InChIInChI=1S/C8H7NO/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5H,9H2
InChIKeyYYWJHOJMCOIVNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Aminobenzofuran (CAS 67830-55-1): A C7-Amino-Substituted Benzofuran Scaffold for Heterocyclic Chemistry and Drug Discovery


7-Aminobenzofuran (CAS 67830-55-1) is a heterocyclic building block comprising a benzofuran core substituted with a primary amino group at the C7 position . This positional substitution yields a molecular formula of C8H7NO and a molecular weight of 133.15 g/mol . It serves as a versatile intermediate for the synthesis of bioactive benzofuran derivatives, particularly in the construction of quinazoline-based antitumor agents and other N-linked heterocyclic systems .

Why Generic Substitution of 7-Aminobenzofuran (CAS 67830-55-1) Is Not Feasible: Evidence of Position-Dependent Reactivity and Physicochemical Properties


Substituting 7-aminobenzofuran with other aminobenzofuran regioisomers (e.g., 5- or 6-amino) or alternative functionalized benzofurans is precluded by the unique reactivity and physicochemical profile dictated by the C7 amino group . The electron density distribution on the benzofuran ring is heavily influenced by the substituent position, directly impacting nucleophilicity in coupling reactions and the electronic properties of resulting conjugates [1]. Furthermore, the specific LogP and polar surface area (PSA) values—which govern membrane permeability and solubility—are distinct for the 7-amino regioisomer, and even small variations in substitution pattern yield different pharmacokinetic predictors .

Quantitative Differentiation of 7-Aminobenzofuran (CAS 67830-55-1): A Comparative Evidence Guide


LogP and PSA Differentiation: 7-Aminobenzofuran vs. Unsubstituted Benzofuran and 5-Aminobenzofuran

The calculated LogP and topological polar surface area (TPSA) of 7-aminobenzofuran demonstrate distinct physicochemical characteristics compared to its unsubstituted core and other regioisomers. Specifically, 7-aminobenzofuran has a LogP of 2.596 and a TPSA of 39.16 Ų . In contrast, unsubstituted benzofuran exhibits a lower TPSA of 13.10 Ų and a LogP ranging from 2.13 to 2.75 [1]. While direct experimental LogP data for 5-aminobenzofuran is not available, the different substitution pattern inherently alters electron distribution and hydrogen bonding capacity, leading to a unique solubility and permeability profile that cannot be extrapolated from the 7-amino regioisomer .

Physicochemical Properties Drug-likeness Pharmacokinetics

Aqueous Solubility Benchmarking: 7-Aminobenzofuran Exhibits Defined, Measurable Solubility for Aqueous Reactions

The aqueous solubility of 7-aminobenzofuran is reported as 0.55 g/L at 25 °C, which corresponds to approximately 4.1 mM . This value provides a defined benchmark for aqueous reaction conditions and formulation studies. In comparison, unsubstituted benzofuran is described as practically insoluble in water (solubility range: 0.1 to 1 mg/mL, or approximately 0.1-1 g/L) . The presence of the C7 amino group in 7-aminobenzofuran contributes a hydrogen bond donor, enhancing its aqueous solubility relative to the parent benzofuran scaffold.

Solubility Formulation Reaction Conditions

Synthetic Utility in Antitumor Quinazolines: A Documented Application Not Accessible to All Aminobenzofuran Regioisomers

7-Aminobenzofuran has been specifically documented as a key intermediate for synthesizing 4-(7-benzofuranylamino)quinazolines with demonstrated antitumor activity . In this transformation, 7-aminobenzofuran reacts with 4-chloro-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinazoline in the presence of HCl/iso-PrOH to yield the target quinazoline derivatives . While 5-aminobenzofuran has been utilized in pyrimidine-based kinase inhibitor syntheses , the C7 amino group specifically engages the quinazoline scaffold at the C4 position, a regiochemical outcome that cannot be replicated using the 5- or 6-amino regioisomers.

Medicinal Chemistry Oncology Synthetic Methodology

Best Application Scenarios for 7-Aminobenzofuran (CAS 67830-55-1) Based on Verified Differentiation


Synthesis of 4-Anilinoquinazoline Antitumor Agents

7-Aminobenzofuran is uniquely suited for the synthesis of 4-(7-benzofuranylamino)quinazolines, a class of compounds with documented antitumor activity . This application is supported by the specific reactivity of the C7 amino group in nucleophilic aromatic substitution with 4-chloroquinazolines .

Physicochemical Property-Driven Lead Optimization

With a defined LogP of 2.596 and TPSA of 39.16 Ų, 7-aminobenzofuran offers a predictable lipophilicity-polarity balance for lead optimization programs . Its 3-fold higher TPSA compared to unsubstituted benzofuran makes it a valuable building block when seeking to reduce logP and improve solubility within a chemical series [1].

Aqueous-Compatible Reaction Development

The reported aqueous solubility of 0.55 g/L enables 7-aminobenzofuran to participate in aqueous-phase reactions and bioconjugation protocols without requiring high percentages of organic co-solvents . This contrasts with the more hydrophobic parent benzofuran core, which is essentially insoluble in water .

Dopaminergic and Serotonergic Agent Development

Derivatives of 7-aminobenzofuran, such as F15063 (N-[(2,2-dimethyl-2,3-dihydro-benzofuran-7-yloxy)ethyl]-3-(cyclopent-1-enyl)-benzylamine), have been characterized as potent D2/D3 antagonists and 5-HT1A agonists with subnanomolar affinity (pKi 9.38 at rD2 receptors) [2]. This validates the 7-amino substitution pattern as a privileged scaffold for CNS drug discovery.

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